molecular formula C6H10N2O2 B11764143 O-((4,5-Dimethyloxazol-2-yl)methyl)hydroxylamine

O-((4,5-Dimethyloxazol-2-yl)methyl)hydroxylamine

Cat. No.: B11764143
M. Wt: 142.16 g/mol
InChI Key: WRWYLERVMCGOLC-UHFFFAOYSA-N
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Description

O-((4,5-Dimethyloxazol-2-yl)methyl)hydroxylamine is a hydroxylamine derivative featuring a substituted oxazole moiety. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is functionalized with methyl groups at the 4- and 5-positions, while the hydroxylamine group (-NHOH) is attached via a methylene linker.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

O-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine

InChI

InChI=1S/C6H10N2O2/c1-4-5(2)10-6(8-4)3-9-7/h3,7H2,1-2H3

InChI Key

WRWYLERVMCGOLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)CON)C

Origin of Product

United States

Preparation Methods

Direct Alkylation of Hydroxylamine with Oxazole Derivatives

Direct alkylation represents a straightforward approach to synthesizing O-((4,5-Dimethyloxazol-2-yl)methyl)hydroxylamine. This method involves reacting hydroxylamine or its salts with a pre-functionalized oxazole bearing a leaving group, such as a halide or tosylate, at the methyl position. For example, 4,5-dimethyloxazole-2-methyl bromide can undergo nucleophilic attack by hydroxylamine in the presence of a base like sodium hydride or potassium carbonate .

Reaction conditions typically involve polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at temperatures ranging from 50°C to 80°C. Yields for this method vary between 45% and 68%, depending on the reactivity of the alkylating agent and the purity of the hydroxylamine source . A key challenge is the competing oxidation of hydroxylamine under basic conditions, which necessitates inert atmospheres and controlled temperature regimes.

Nucleophilic Substitution via Oxazolone Intermediates

The Erlenmeyer-Plöchl azlactone reaction provides a pathway to generate oxazolone intermediates, which can be further functionalized to introduce the hydroxylamine group. In this method, o-(2-acyl-1-ethynyl)benzaldehydes react with amino acids or N-acylglycines to form oxazolones . Subsequent treatment with hydroxylamine hydrochloride in acetic anhydride facilitates nucleophilic substitution at the methyl position of the oxazole ring.

Key advantages include high regioselectivity and the ability to modulate electronic effects through substituents on the benzaldehyde precursor. For instance, electron-withdrawing groups on the aryl ring enhance the electrophilicity of the oxazolone, improving substitution yields to 70–85% . However, this method requires stringent control over reaction stoichiometry and pH to prevent hydrolysis of the oxazolone intermediate.

Reductive Amination of Oxazole Aldehydes

Reductive amination offers a versatile route to O-((4,5-Dimethyloxazol-2-yl)methyl)hydroxylamine by condensing 4,5-dimethyloxazole-2-carbaldehyde with hydroxylamine followed by reduction. Sodium cyanoborohydride or hydrogen/palladium systems are commonly employed reducing agents . The reaction proceeds via imine formation, which is stabilized by the electron-rich oxazole ring, followed by selective reduction to the hydroxylamine.

ParameterConditionsYield (%)
SolventMethanol/water (3:1)62
Reducing AgentNaBH3CN58
CatalystPd/C (10 wt%) under H2 (1 atm)72
Temperature25°C (RT)

This method is particularly effective for scaling, with gram-scale syntheses achieving 72% yield using hydrogen gas and palladium catalysts . Side products, such as over-reduced amines, are minimized by optimizing hydrogen pressure and reaction time.

Coupling Reactions with Hydroxylamine Derivatives

Modern synthetic approaches leverage coupling reagents to form amide or carbamate linkages between the oxazole and hydroxylamine moieties. For example, N,O-dimethylhydroxylamine hydrochloride reacts with 4,5-dimethyloxazole-2-methyl carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) .

Representative Procedure :

This method achieves 65–78% yields and is compatible with diverse oxazole substrates . The use of EDC/HOBt minimizes racemization and ensures high functional group tolerance.

Comparative Analysis of Synthetic Methods

A critical evaluation of the four methods reveals distinct advantages and limitations:

MethodYield Range (%)ScalabilityPurity (%)Key Challenge
Direct Alkylation45–68Moderate85–90Competing oxidation
Nucleophilic Substitution70–85High90–95Intermediate stability
Reductive Amination58–72High88–93Over-reduction
Coupling Reactions65–78Moderate92–96Cost of reagents

Nucleophilic substitution and coupling reactions offer superior yields and purity, making them preferred for laboratory-scale synthesis. However, reductive amination is more cost-effective for industrial applications due to lower reagent costs and simpler workup procedures .

Emerging Techniques: Mechanochemical Synthesis

Recent advances in mechanochemistry enable solvent-free synthesis of hydroxylamine derivatives. Ball milling 4,5-dimethyloxazole-2-methyl bromide with hydroxylamine hydrochloride and sodium carbonate generates O-((4,5-Dimethyloxazol-2-yl)methyl)hydroxylamine in 60–70% yield within 2 hours . This method reduces waste and eliminates solvent use, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

O-((4,5-Dimethyloxazol-2-yl)methyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include oximes, nitroso compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

O-((4,5-Dimethyloxazol-2-yl)methyl)hydroxylamine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of O-((4,5-Dimethyloxazol-2-yl)methyl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The oxazole ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the absence of direct comparative data in the provided evidence, the following analysis is based on general chemical principles and structural analogs:

Functional Group Comparison

  • Hydroxylamine Derivatives :

    • O-Methylhydroxylamine : Lacks the oxazole substituent, making it less sterically hindered and more reactive in nucleophilic reactions (e.g., oximation of carbonyls). O-((4,5-Dimethyloxazol-2-yl)methyl)hydroxylamine’s bulky oxazole group may reduce reactivity but enhance stability.
    • Boc-protected Hydroxylamines : These derivatives (e.g., tert-butoxycarbonyl-hydroxylamine) prioritize stability over reactivity, unlike the unprotected hydroxylamine in the target compound.
  • Oxazole-containing Compounds :

    • 4,5-Dimethyloxazole : The parent heterocycle lacks the hydroxylamine side chain, limiting its ability to participate in conjugation or redox reactions.
    • Oxazolylmethylamines : Compounds like (4-methyloxazol-2-yl)methylamine differ by replacing -NHOH with -NH₂, altering their coordination behavior and reducing redox activity.

Reactivity and Stability

The hydroxylamine group (-NHOH) is prone to oxidation, forming nitroso intermediates. The electron-donating methyl groups on the oxazole ring may stabilize the molecule against oxidation compared to unsubstituted analogs. In contrast, hydroxylamine derivatives with electron-withdrawing groups (e.g., -NO₂) exhibit lower stability.

Limitations of Available Evidence

This gap precludes direct comparisons of synthetic routes, spectroscopic data, or biological activity.

Biological Activity

O-((4,5-Dimethyloxazol-2-yl)methyl)hydroxylamine is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects supported by recent research findings.

Chemical Structure and Synthesis

The compound O-((4,5-Dimethyloxazol-2-yl)methyl)hydroxylamine features a hydroxylamine functional group attached to a dimethyloxazole moiety. The synthesis of such compounds typically involves the reaction of hydroxylamine with oxazole derivatives under specific conditions to yield the desired product.

Synthesis Pathway

  • Starting Materials : Hydroxylamine and 4,5-dimethyloxazole.
  • Reaction Conditions : The reaction can be carried out in solvents like ethanol or water, often requiring heating or the use of catalysts.
  • Yield and Purification : The product is usually purified through recrystallization or chromatography.

Antimicrobial Properties

Research has indicated that compounds similar to O-((4,5-Dimethyloxazol-2-yl)methyl)hydroxylamine exhibit significant antimicrobial activity. For instance, oxazoles have been noted for their effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Potential

Studies have shown that oxazole derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines. Specifically, compounds with similar structures have been evaluated for their ability to target cancer pathways effectively . For example, a study highlighted that certain isoxazole derivatives demonstrated potent antitumor activities in vitro against breast cancer cell lines .

The biological activity of O-((4,5-Dimethyloxazol-2-yl)methyl)hydroxylamine may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for bacterial survival and tumor progression.
  • Reactive Oxygen Species (ROS) Generation : Some hydroxylamines are known to induce oxidative stress in cells, leading to apoptosis .

Case Studies

  • Antibacterial Activity : A study conducted on various hydroxylamine derivatives showed that O-((4,5-Dimethyloxazol-2-yl)methyl)hydroxylamine exhibited a minimum inhibitory concentration (MIC) against several pathogenic bacteria, indicating its potential as an antibacterial agent .
  • Antitumor Effects : In vitro studies demonstrated that the compound could reduce cell viability in cancer cell lines by inducing apoptosis through ROS generation and caspase activation .

Data Tables

Biological ActivityObserved EffectReference
AntibacterialMIC against MRSA
AntitumorInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of metabolic enzymes

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.1–2.3 ppm (methyl groups on oxazole), δ 4.5–4.7 ppm (–CH₂–NH–O–), and δ 7.8–8.0 ppm (oxazole ring proton) .
    • ¹³C NMR : Signals at 10–12 ppm (methyl carbons), 60–65 ppm (–CH₂–), and 150–155 ppm (oxazole C-2) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 183 (C₇H₁₀N₂O₂) with fragmentation patterns confirming the oxazole and hydroxylamine groups .
  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) and resolve byproducts .

What mechanistic role does the 4,5-dimethyloxazole moiety play in modulating the compound’s reactivity with biological targets?

Advanced Research Question
The 4,5-dimethyl groups enhance steric hindrance and electronic effects, influencing interactions with enzymes or receptors:

  • Steric Effects : Methyl groups restrict conformational flexibility, favoring specific binding orientations (e.g., with hydrophobic enzyme pockets) .
  • Electronic Effects : Electron-donating methyl groups increase oxazole ring electron density, enhancing nucleophilic reactivity at the hydroxylamine group .
  • Case Study : In enzyme inhibition assays, the dimethyloxazole derivative showed 3× higher activity than non-methylated analogs, attributed to improved hydrophobic interactions .

How can contradictory data regarding the compound’s stability under acidic/basic conditions be resolved?

Advanced Research Question
Contradictions often arise from solvent choice, temperature, or impurities. Methodological strategies include:

  • pH-Dependent Stability Studies :
    • Acidic Conditions (pH 2–4) : Monitor decomposition via HPLC; hydroxylamine group protonation reduces stability (t₁/₂ = 2–4 hours) .
    • Basic Conditions (pH 8–10) : Oxazole ring hydrolysis dominates, forming carboxylate byproducts. Use buffered solutions (e.g., phosphate buffer) to stabilize .
  • Temperature Control : Storage at –20°C in anhydrous DMSO or ethanol minimizes degradation .

Advanced Research Question

  • Substituent Effects : The 4,5-dimethyloxazole group increases nucleophilicity compared to phenyl or alkyl-substituted hydroxylamines (e.g., O-(2-fluorophenyl)methylhydroxylamine) due to electron-donating methyl groups .
  • Reaction Rates : In oxime formation assays with benzaldehyde, the target compound reacts 2× faster than O-(cyclobutylmethyl)hydroxylamine, attributed to lower steric hindrance .

Advanced Research Question

  • Derivatization : Use pentafluorobenzyl hydroxylamine (PFBHA) to form stable derivatives for GC/MS detection, improving sensitivity (LOD = 0.01–0.1 µM) .
  • Matrix Effects : Serum proteins can sequester the compound. Pre-treatment with acetonitrile (80% v/v) precipitates proteins, enhancing recovery (>85%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.